molecular formula C12H10FNOS B298961 4-fluoro-N-(thiophen-2-ylmethyl)benzamide

4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B298961
M. Wt: 235.28 g/mol
InChI Key: QFRIFIILJSMAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(thiophen-2-ylmethyl)benzamide, also known as TFB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. TFB is a benzamide derivative that has a thiophene ring attached to its amide nitrogen, and a fluorine atom on its benzene ring.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been proposed that 4-fluoro-N-(thiophen-2-ylmethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory and analgesic properties of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are thought to be mediated through its interaction with the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been found to have hepatoprotective effects, which may be useful in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to be stable under a wide range of conditions, making it a reliable reagent for use in various experiments. However, one limitation of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of novel antitumor agents based on the structure of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, and to identify other potential therapeutic applications for the compound. Finally, investigations into the potential toxicity of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are also needed to ensure its safe use in future experiments.

Synthesis Methods

The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide can be achieved through a multistep process involving the reaction of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, is obtained by the acylation of the amine intermediate with benzoyl chloride.

Scientific Research Applications

4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel painkillers.

properties

Product Name

4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Molecular Formula

C12H10FNOS

Molecular Weight

235.28 g/mol

IUPAC Name

4-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10FNOS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

QFRIFIILJSMAKU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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